(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide
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Description
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20ClN3O5S and its molecular weight is 497.95. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide belongs to a class of chromene derivatives known for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article reviews the synthesis, biological activity, and relevant studies concerning this compound.
Synthesis
The synthesis of chromene derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through the reaction of appropriate hydrazine derivatives with chromene-3-carboxylic acid derivatives. The use of sulfonyl groups enhances the reactivity and biological profile of the resulting compounds.
Anticancer Activity
Studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.
- In vitro Studies : Research indicates that certain chromene derivatives can inhibit cell growth in HepG2 and HeLa cell lines with IC50 values ranging from 0.39 to 4.85 µM . The presence of substituents on the phenyl ring significantly affects their potency.
Enzyme Inhibition
The compound's structure suggests potential activity against specific enzymes such as carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX.
- Inhibition Studies : One related compound exhibited a Ki value of 107.9 nM against hCA IX, indicating a selective inhibition profile that could be beneficial for cancer therapy . Molecular docking studies have provided insights into binding affinities and interactions at the active sites of these enzymes.
Antimicrobial Activity
Chromene derivatives have also been evaluated for their antimicrobial properties. Compounds similar to the one have shown varying degrees of activity against bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Some derivatives displayed MIC values as low as 1 µg/mL against Helicobacter pylori . This suggests that structural modifications can enhance antimicrobial efficacy.
Case Studies and Research Findings
- Study on Anticancer Activity : A series of coumarin-based compounds were synthesized and tested against cancer cell lines. The study highlighted that specific substitutions on the phenyl ring could enhance anticancer activity while minimizing cytotoxicity to normal cells .
- Enzyme Inhibition Profile : Research focusing on carbonic anhydrase inhibitors showed that certain chromene derivatives selectively inhibited hCA IX, making them potential candidates for targeted cancer therapies .
- Antimicrobial Efficacy : A comprehensive study evaluated various chromene derivatives for their antibacterial properties, revealing that modifications significantly impacted their effectiveness against different bacterial strains .
Data Tables
Properties
IUPAC Name |
(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-8-methoxy-N-(3-methylphenyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O5S/c1-15-5-3-7-18(13-15)26-23(29)20-14-16-6-4-8-21(32-2)22(16)33-24(20)27-28-34(30,31)19-11-9-17(25)10-12-19/h3-14,28H,1-2H3,(H,26,29)/b27-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQQMCKLCYRYTN-PNHLSOANSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NNS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)C\2=CC3=C(C(=CC=C3)OC)O/C2=N\NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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